molecular formula C25H21FN6 B2920070 N~6~-(4-fluorobenzyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946321-11-5

N~6~-(4-fluorobenzyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2920070
CAS No.: 946321-11-5
M. Wt: 424.483
InChI Key: LBZXQBROSBCAAL-UHFFFAOYSA-N
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Description

N⁶-(4-Fluorobenzyl)-N⁴-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-fluorobenzyl group at the N⁶ position and a 4-methylphenyl group at the N⁴ position. Its molecular formula is C₂₆H₂₃FN₆, with a molecular weight of 438.5 g/mol . The 4-fluorobenzyl substituent introduces electron-withdrawing properties, while the 4-methylphenyl group contributes steric bulk and moderate electron-donating effects.

Properties

IUPAC Name

6-N-[(4-fluorophenyl)methyl]-4-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN6/c1-17-7-13-20(14-8-17)29-23-22-16-28-32(21-5-3-2-4-6-21)24(22)31-25(30-23)27-15-18-9-11-19(26)12-10-18/h2-14,16H,15H2,1H3,(H2,27,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZXQBROSBCAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(4-fluorobenzyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring.

    Substitution Reactions: The introduction of the fluorobenzyl, methylphenyl, and phenyl groups is achieved through nucleophilic substitution reactions. These reactions may require catalysts such as palladium or copper and are typically carried out under inert atmospheres to prevent oxidation.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~6~-(4-fluorobenzyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N~6~-(4-fluorobenzyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N6-(4-fluorobenzyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (N⁴, N⁶) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound N⁴: 4-methylphenyl
N⁶: 4-fluorobenzyl
C₂₆H₂₃FN₆ 438.5 Balanced lipophilicity from fluorobenzyl and methylphenyl groups .
N⁶-Butyl-N⁴-(4-chlorophenyl) analog N⁴: 4-chlorophenyl
N⁶: butyl
C₂₁H₂₁ClN₆ 416.89 Chlorophenyl enhances hydrophobicity; butyl increases flexibility .
N⁴-(3-Chlorophenyl)-N⁶,N⁶-diethyl analog N⁴: 3-chlorophenyl
N⁶: diethyl
C₂₁H₂₁ClN₆ 392.9 Diethyl groups reduce steric hindrance; lower molecular weight .
N⁶-Cycloheptyl-N⁴-(3-chlorophenyl) analog N⁴: 3-chlorophenyl
N⁶: cycloheptyl
C₂₄H₂₅ClN₆ 432.9 Cycloheptyl introduces conformational rigidity .
N⁴,N⁶-Bis(isopropyl) analog N⁴, N⁶: isopropyl C₁₇H₂₂N₆ 294.4 (calc.) Highly branched substituents decrease polarity .

Key Observations:

  • Steric Impact : The 4-methylphenyl group provides moderate steric bulk, contrasting with smaller substituents like diethyl or larger ones like cycloheptyl .
  • Lipophilicity : Fluorobenzyl and chlorophenyl substituents increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Biological Activity

N~6~-(4-fluorobenzyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various kinases involved in cancer and other diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H19F N6
  • Molecular Weight : 348.40 g/mol
  • CAS Number : 1340403-75-9

This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family often act as inhibitors of kinases such as epidermal growth factor receptor (EGFR) and casein kinase 1 (CK1). The specific compound has shown promising activity against these targets:

  • EGFR Inhibition : Studies have demonstrated that derivatives of this class exhibit potent anti-proliferative effects against cancer cell lines by inhibiting EGFR signaling pathways. For instance, related compounds have been reported with IC50 values in the low micromolar range against A549 lung cancer cells .
  • CK1 Inhibition : Aberrant activation of CK1 is implicated in various cancers. The compound has been evaluated for its ability to inhibit CK1 with IC50 values reported as low as 78 nM .

In Vitro Studies

In vitro assays have been conducted to assess the anti-proliferative effects of this compound against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A5498.21EGFR inhibition
HCT11619.56EGFR inhibition
Other LinesVariesCK1 inhibition and apoptosis induction

These results indicate a significant potential for this compound as an anti-cancer agent.

Apoptosis Induction

Flow cytometric analyses revealed that treatment with the compound leads to increased apoptosis in cancer cells. Specifically, it was found to increase the BAX/Bcl-2 ratio significantly, indicating a shift towards pro-apoptotic signaling pathways .

Case Studies

A notable study involving a related pyrazolo[3,4-d]pyrimidine derivative demonstrated its effectiveness in inducing cell cycle arrest at the S and G2/M phases. This suggests that compounds like this compound could be valuable in combination therapies targeting multiple stages of cancer progression .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing pyrazolo[3,4-d]pyrimidine derivatives, and how are substituents introduced at the N⁴ and N⁶ positions?

  • Methodological Answer : Pyrazolo[3,4-d]pyrimidines are typically synthesized via cyclocondensation reactions. For example, substitution at the N⁴ position can be achieved by reacting the pyrazolo[3,4-d]pyrimidine core with aryl/alkyl halides in dry acetonitrile under reflux, followed by recrystallization . The N⁶ position is modified using nucleophilic displacement reactions, such as reacting 4,6-dichloro precursors with fluorobenzyl amines. Solvent choice (e.g., dichloromethane for urea/thiourea derivatives) and reaction time are critical for yield optimization .

Q. How are pyrazolo[3,4-d]pyrimidine derivatives characterized structurally?

  • Methodological Answer : Characterization relies on IR spectroscopy (to confirm NH/CO groups) and ¹H NMR (to verify substitution patterns). For instance, the N⁶-(4-fluorobenzyl) group shows distinct aromatic proton splitting (δ 7.2–7.4 ppm) and fluorine coupling in NMR. Mass spectrometry (HRMS) is used to confirm molecular formulas, while X-ray crystallography may resolve ambiguous stereochemistry .

Advanced Research Questions

Q. How do fluorinated substituents (e.g., 4-fluorobenzyl) influence the electronic and steric properties of pyrazolo[3,4-d]pyrimidines?

  • Methodological Answer : Fluorine’s electronegativity enhances electron-withdrawing effects, altering π-electron density in the pyrimidine ring. Computational methods (DFT calculations) can map electrostatic potential surfaces to predict reactivity. Experimentally, comparative studies of fluorinated vs. non-fluorinated analogs using Hammett constants or pKa measurements reveal substituent effects on solubility and binding affinity .

Q. What strategies resolve contradictions in reported bioactivity data for pyrazolo[3,4-d]pyrimidines with similar substituents?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, enzyme isoforms). To address this:

  • Perform dose-response studies across multiple models (e.g., kinase inhibition assays with purified enzymes vs. cell-based systems).
  • Use molecular docking to compare binding modes of analogs with target proteins (e.g., kinases), identifying steric clashes or hydrogen-bonding variations.
  • Validate findings with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How can regioselectivity challenges in N-substitution reactions be mitigated during synthesis?

  • Methodological Answer : Regioselectivity is controlled by:

  • Protecting group strategies : Temporarily block reactive sites (e.g., using tert-butyloxycarbonyl [Boc] groups) to direct substitution to desired positions.
  • Solvent polarity tuning : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at N⁶ over N⁴ due to charge stabilization.
  • Catalytic approaches : Pd-mediated cross-coupling reactions enable selective C–N bond formation at sterically hindered positions .

Q. What in silico tools are recommended for predicting ADMET properties of pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Use SwissADME to predict solubility, permeability, and CYP450 interactions. PROTOX-II assesses toxicity risks (e.g., hepatotoxicity), while AutoDock Vina or Schrödinger Suite evaluates target binding. For fluorinated analogs, include fluorine-specific parameters in molecular dynamics simulations to account for van der Waals radii and polarization effects .

Data Contradiction Analysis

Q. Why do some studies report conflicting SAR trends for pyrazolo[3,4-d]pyrimidine analogs in kinase inhibition?

  • Methodological Answer : Contradictions may stem from:

  • Kinase isoform variability : Analogs may selectively inhibit splice variants (e.g., EGFR T790M vs. wild-type).
  • Allosteric vs. orthosteric binding : Fluorine’s position (para vs. meta) can shift binding sites, altering inhibition mechanisms.
  • Assay interference : Fluorobenzyl groups may quench fluorescence in high-throughput screens, leading to false negatives. Confirm activity with orthogonal assays (e.g., radiometric kinase assays) .

Experimental Design Considerations

Q. How should researchers design stability studies for pyrazolo[3,4-d]pyrimidines under physiological conditions?

  • Methodological Answer :

  • pH-dependent stability : Incubate compounds in buffers (pH 1.2–7.4) at 37°C, sampling at 0, 6, 12, and 24 hours. Analyze degradation products via LC-MS.
  • Light sensitivity : Expose solutions to UV-Vis light (300–800 nm) to assess photodegradation.
  • Oxidative stress : Use hydrogen peroxide or cytochrome P450 enzymes to simulate metabolic breakdown .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.